molecular formula C17H21N3O2S B12153929 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone

Cat. No.: B12153929
M. Wt: 331.4 g/mol
InChI Key: PIHRFXJSFAIHMN-UHFFFAOYSA-N
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Description

The compound (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone is a complex organic molecule that features a unique combination of structural elements It contains an octahydroisoquinoline core, a pyrrole ring, and a thiazole ring, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Octahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions using a suitable catalyst like palladium on carbon.

    Introduction of the Hydroxy Group: The hydroxylation of the octahydroisoquinoline core can be performed using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Synthesis of the Pyrrole Ring: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

    Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is a common method, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the pyrrole and thiazole rings to the octahydroisoquinoline core, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Pharmacological Applications

Given its structural features, the compound may have several applications in medicinal chemistry:

  • Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may exhibit similar activity.
  • Anticancer Properties : Isoquinoline derivatives have been investigated for their anticancer potential. Studies indicate that compounds with isoquinoline structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : The unique combination of functional groups in this compound may contribute to neuroprotective effects. Research on related compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.

Synthesis and Derivatives

The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone can be approached through various organic synthesis methods. The development of derivatives could enhance its pharmacological profile:

Derivative Potential Activity Synthesis Method
Hydroxylated variantIncreased solubilityAlkylation reactions
Thiazole-modified versionEnhanced antimicrobial activityCondensation reactions
Isoquinoline analoguesImproved anticancer effectsCyclization methods

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

  • Antimicrobial Studies : Research on similar thiazole-containing compounds has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives were found to inhibit bacterial growth effectively in vitro.
  • Cancer Research : Isoquinoline derivatives have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain isoquinoline-based compounds could induce apoptosis in breast cancer cells via mitochondrial pathways.
  • Neuroprotection : Investigations into the neuroprotective effects of pyrrole-containing compounds revealed their potential to mitigate oxidative stress and inflammation in neuronal cells, indicating a therapeutic avenue for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl group could form hydrogen bonds, while the aromatic rings might engage in π-π interactions with target molecules. The thiazole ring could coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-imidazol-1-yl)-1,3-thiazol-4-yl]methanone: Similar structure but with an imidazole ring instead of a pyrrole ring.

    (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-oxazol-4-yl]methanone: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone lies in its combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The starting materials often include derivatives of isoquinoline and pyrrole, which are reacted under controlled conditions to yield the target compound. Detailed methodologies can be found in specialized literature focusing on heterocyclic chemistry.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.8 to 100 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties

Compounds with isoquinoline structures have been reported to possess anticancer activities by inhibiting topoisomerase II, leading to reduced proliferation of cancer cells . Preliminary studies suggest that the target compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapy.

3. Enzyme Inhibition

The compound has potential as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives with similar structures have shown effective inhibition against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in bacterial and cancer cell metabolism . Molecular docking studies reveal that these compounds bind effectively to the active sites of these enzymes.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : Binding to enzymes such as DHFR alters their function, disrupting critical metabolic processes in pathogens or cancer cells.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antibacterial Effects : A study evaluating a series of pyrrole derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.8 µg/mL .
  • Antitumor Activity : Research on furoquinolinones indicated their potential as photochemotherapeutic agents due to their ability to inhibit topoisomerase II without mutagenicity .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureMIC Range (µg/mL)Reference
AntibacterialPyrrole derivatives0.8 - 100
AntitumorFuroquinolinonesVaries
Enzyme InhibitionThiazole-containing compoundsEffective binding

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H21N3O2S/c21-15(14-12-23-16(18-14)19-8-3-4-9-19)20-10-7-17(22)6-2-1-5-13(17)11-20/h3-4,8-9,12-13,22H,1-2,5-7,10-11H2

InChI Key

PIHRFXJSFAIHMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)C3=CSC(=N3)N4C=CC=C4)O

Origin of Product

United States

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